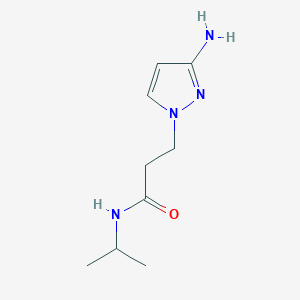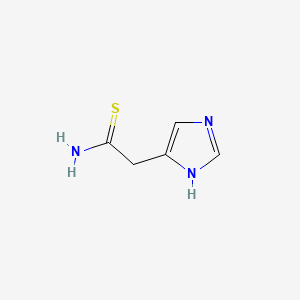
1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and a bromoethyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The benzyl and bromoethyl groups are introduced through subsequent functionalization steps.
Synthetic Route:
Formation of the Triazole Ring: The reaction between benzyl azide and propargyl bromide under copper(I) catalysis forms the triazole ring.
Introduction of the Bromoethyl Group: The triazole intermediate is then reacted with bromoethane in the presence of a base to introduce the bromoethyl group.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 80°C.
Catalysts: Copper(I) catalysts are commonly used.
Solvents: Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often employed.
Analyse Des Réactions Chimiques
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The triazole ring can engage in hydrogen bonding and π-π interactions with target molecules, while the bromoethyl group can participate in covalent bonding with nucleophilic residues in proteins.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activities through binding interactions.
Proteins: Covalent modification of protein residues.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-(1-chloroethyl)-1H-1,2,3-triazole: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activities.
1-Benzyl-4-(1-iodoethyl)-1H-1,2,3-triazole: Contains an iodoethyl group, which can undergo different substitution reactions compared to the bromoethyl derivative.
1-Benzyl-4-(1-hydroxyethyl)-1H-1,2,3-triazole:
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12BrN3 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
1-benzyl-4-(1-bromoethyl)triazole |
InChI |
InChI=1S/C11H12BrN3/c1-9(12)11-8-15(14-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clé InChI |
MGQXYCJPLBNASP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN(N=N1)CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
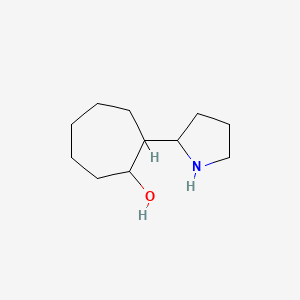
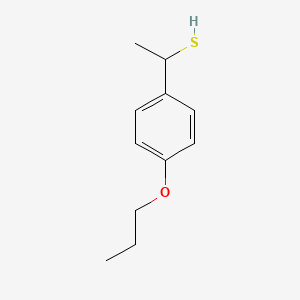
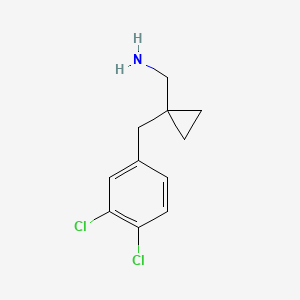

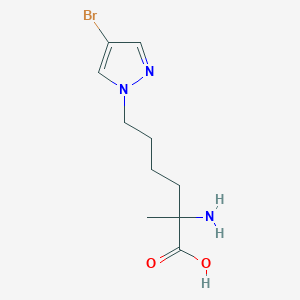

![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
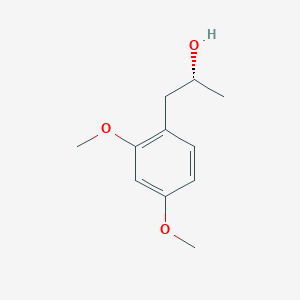
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

